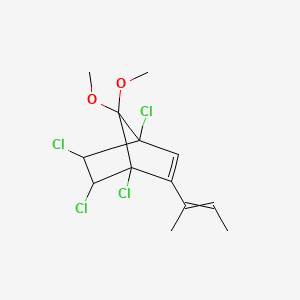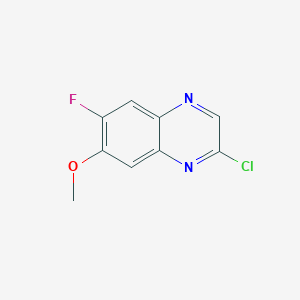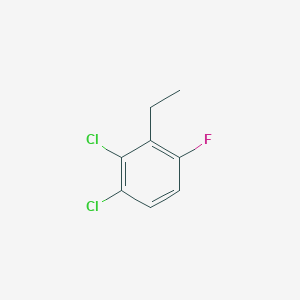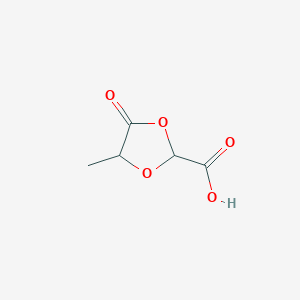
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is an organic compound with the molecular formula C5H6O5. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid in the presence of triethylamine. The reaction is carried out in acetonitrile at a temperature of 60-65°C for about 5-6 hours .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxolanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid: This compound has a similar dioxolane ring structure but with different substituents.
5-Methyl-1,3-dioxolane-2,4-dione: Another related compound with a dioxolane ring and different functional groups
Uniqueness
4-Methyl-5-oxo-1,3-dioxolane-2-carboxylic acid is unique due to its specific combination of a methyl group, a ketone group, and a carboxylic acid group within the dioxolane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Eigenschaften
CAS-Nummer |
61799-61-9 |
|---|---|
Molekularformel |
C5H6O5 |
Molekulargewicht |
146.10 g/mol |
IUPAC-Name |
4-methyl-5-oxo-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-2-4(8)10-5(9-2)3(6)7/h2,5H,1H3,(H,6,7) |
InChI-Schlüssel |
SSTVYUZOOJYZAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)OC(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


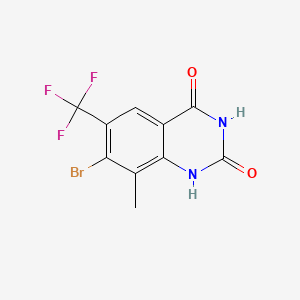
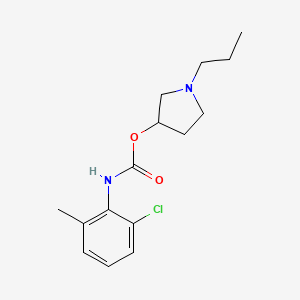
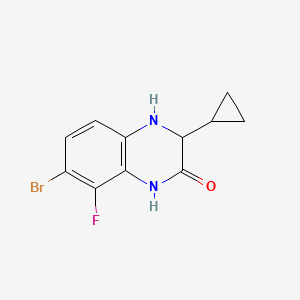
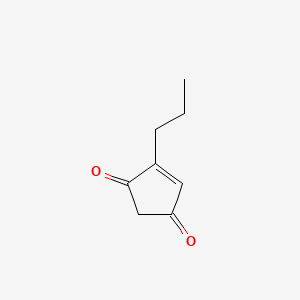

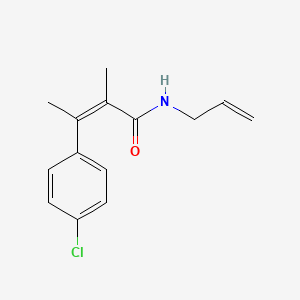
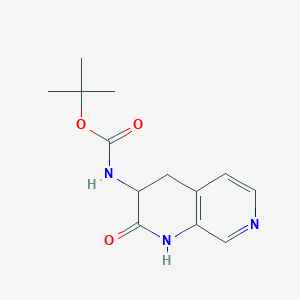
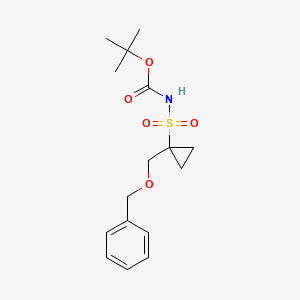


![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
